molecular formula C25H26N2O B5606622 1'-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]spiro[indene-1,4'-piperidine]

1'-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]spiro[indene-1,4'-piperidine]

Cat. No. B5606622
M. Wt: 370.5 g/mol
InChI Key: RVRKHAYTRLIUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Spiropiperidines are synthesized through various strategies, focusing on the formation of the spiro-ring on a preformed piperidine ring or vice versa. The synthesis techniques are often determined by the desired spiropiperidine type, whether 2-, 3-, or 4-spiropiperidines, each following distinct synthetic routes for their construction. Methods include, but are not limited to, cyclization reactions, nucleophilic addition, and metal-catalyzed cross-coupling reactions, highlighting the synthetic flexibility and the accessibility of the spiropiperidine framework for drug discovery purposes (Griggs et al., 2018).

Molecular Structure Analysis

The molecular structure of indole derivatives, such as "1'-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]spiro[indene-1,4'-piperidine]", is characterized by the presence of a spiro linkage that connects the indole and piperidine rings. This spiro connection introduces a significant degree of three-dimensional complexity to the molecule, potentially enhancing its interaction with biological targets. The indole moiety itself is a versatile scaffold that allows for various functionalization strategies, enabling the synthesis of compounds with diverse biological activities (Taber & Tirunahari, 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some indole derivatives have been found to inhibit influenza A and Coxsackie B4 viruses .

Future Directions

The future directions for research on your compound would likely involve further exploration of its biological activities and potential therapeutic applications, given the known activities of indole derivatives .

properties

IUPAC Name

spiro[indene-1,4'-piperidine]-1'-yl-(3,5,7-trimethyl-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c1-16-14-17(2)22-20(15-16)18(3)23(26-22)24(28)27-12-10-25(11-13-27)9-8-19-6-4-5-7-21(19)25/h4-9,14-15,26H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRKHAYTRLIUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.